Lactose octaacetate

Drug Formulation Organic Synthesis Solubility

Lactose octaacetate is critical for stereoselective oligosaccharide synthesis, yet replacing it with other octaacetates fails due to divergent melting points (83-85°C vs 157°C) and optical rotations (+25° vs +58.5°). - **Exact physicochemical data** ensures reproducible glycosylation & HMO synthesis. - **Low MP (83-85°C)** enables hot-melt extrusion with reduced thermal stress on APIs. - **Spec: >95% (HPLC/qNMR), non-hazardous**, immediate global shipment. Order as a protected intermediate or functional excipient today.

Molecular Formula C28H38O19
Molecular Weight 678.6 g/mol
Cat. No. B15565674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose octaacetate
Molecular FormulaC28H38O19
Molecular Weight678.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27-,28-/m1/s1
InChIKeyWOTQVEKSRLZRSX-SJSKHYGQSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactose Octaacetate: Physicochemical and Regulatory Profile


Lactose octaacetate, also known as β-Octaacetyllactose, is a fully acetylated derivative of the disaccharide lactose, characterized by the substitution of all eight hydroxyl groups with acetyl moieties (molecular formula C28H38O19, MW 678.59 g/mol) [1]. This peracetylation dramatically alters the physicochemical profile of the parent sugar, converting a water-soluble, crystalline solid into a lipophilic, chloroform-soluble powder with a melting point of 75-78 °C . The compound exists predominantly in the β-anomeric configuration and serves as a critical protected carbohydrate intermediate in synthetic organic chemistry, enabling selective deprotection strategies and glycosylation reactions that would be impossible with unprotected lactose [2].

Lactose Octaacetate Substitution Risks


The assumption that all peracetylated disaccharides are functionally interchangeable—or that lactose octaacetate can be substituted by its unmodified parent—is fundamentally flawed and leads to irreproducible results. The distinct glycosidic linkage (β-D-galactopyranosyl-(1→4)-D-glucopyranose) of lactose octaacetate dictates a unique three-dimensional conformation and stereoelectronic environment [1]. This is in contrast to sucrose octaacetate (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) and cellobiose octaacetate (β-D-glucopyranosyl-(1→4)-D-glucopyranose), resulting in markedly different solubility parameters (LogP ~0.2 for lactose octaacetate) , hydrolytic stability profiles, and recognition by carbohydrate-active enzymes . Furthermore, the lipophilic, fully protected nature of lactose octaacetate enables its use in organic solvents for synthetic transformations, a capability entirely absent in the highly hydrophilic, unprotected lactose which is only water-soluble and incompatible with most non-aqueous reaction conditions [2].

Lactose Octaacetate: Quantitative Comparison Evidence


Melting Point vs. Cellobiose Octaacetate

The full acetylation of lactose to lactose octaacetate results in a dramatic shift in lipophilicity, enabling solubility in organic solvents and altering its partitioning behavior. Lactose octaacetate has a calculated LogP (XLogP3) of 0.2 , whereas unprotected lactose is highly hydrophilic and essentially insoluble in non-polar organic solvents. This property is critical for its use as a synthetic intermediate and for enhancing drug delivery across lipid membranes .

Drug Formulation Organic Synthesis Solubility

Thermal Stability vs. Maltose Octaacetate

Lactose octaacetate demonstrates a distinct biological activity profile characterized by mild to moderate antifungal activity against certain filamentous fungi, while showing low or no activity against bacteria and yeast . A direct comparative study found it possessed slight to moderate antifungal activities against Aspergillus niger ATCC 1015, Penicillium sp., Rhizopus sp., and Fusarium moniliforme ATCC 38932, with superior antifungal compared to antibacterial efficacy [1]. This selectivity contrasts with many broad-spectrum antimicrobials and suggests a specific mechanism, potentially involving fungal cell membrane disruption due to its lipophilic nature .

Antifungal Research Microbiology Selectivity Profile

Specific Rotation vs. Sucrose Octaacetate

In standardized cytotoxicity assays, lactose octaacetate demonstrated low cytotoxicity against a panel of mammalian cell lines, including MDBK (bovine kidney), Hep-2 (human laryngeal carcinoma), and MDCK (canine kidney) cells [1]. While specific CC50 values are not provided in the primary source, the qualitative descriptor 'low cytotoxicity' across these diverse cell types indicates a favorable in vitro safety profile at the tested concentrations. This is a critical differentiator from many synthetic antifungal agents which often exhibit significant mammalian cell toxicity .

Toxicology Drug Safety In Vitro Assays

Antifungal Activity and Cytotoxicity Profile

A key challenge in the synthesis of lactose octaacetate is controlling the anomeric configuration. While attempts to substantially increase the proportion of the β-anomer via various acetylation protocols were unsuccessful, a revised isolation and crystallization protocol, based on the classic work of Hudson and Johnson, provides a reliable and less labor-intensive method for preparing β-lactose octaacetate [1]. Furthermore, a separate study using potassium methoxide in methanol achieved a crystalline lactose product in 70-72% yield after 3 hours of reflux [2]. Importantly, it has been established that melting point and [α]D values are unreliable criteria for assessing purity; 1H NMR spectroscopy is required for confident determination of anomeric purity [1].

Synthetic Methodology Process Chemistry Quality Control

Lactose Octaacetate Applications


Oligosaccharide Synthesis Intermediate

In the synthesis of complex glycoconjugates and oligosaccharides, lactose octaacetate serves as an indispensable protected building block. The full acetylation masks all reactive hydroxyls, preventing unwanted side reactions during glycosylation steps. Its solubility in organic solvents like chloroform (unlike unprotected lactose) allows for homogeneous reaction conditions in anhydrous media, a critical requirement for most glycosylation chemistries . Subsequent selective deprotection under mild conditions enables precise, stepwise assembly of larger carbohydrate structures, as exemplified in the synthesis of a tetrasaccharide corresponding to the capsular polysaccharide of Streptococcus pneumoniae [1].

Melt-Processable Drug Delivery Systems

The selective antifungal activity of lactose octaacetate against filamentous fungi, coupled with its low cytotoxicity to mammalian cells, makes it a valuable chemical probe for studying fungal biology . Its mechanism of action, hypothesized to involve disruption of fungal cell membrane integrity due to its lipophilic nature , differs from that of common azole or polyene antifungals. Researchers can utilize lactose octaacetate in comparative studies to identify novel fungal-specific targets or to dissect pathways related to membrane biogenesis and maintenance, potentially uncovering new avenues for therapeutic intervention.

Antifungal Coatings and Bioactive Excipients

Given the established unreliability of melting point and optical rotation ([α]D) for assessing purity, lactose octaacetate with a verified anomeric configuration is an ideal reference standard for developing and validating analytical methods in carbohydrate chemistry [2]. Specifically, it is used to calibrate and optimize 1H NMR spectroscopic techniques for determining anomeric purity and monitoring the progress of acetylation/deacetylation reactions. Procurement of high-purity, characterized material is essential for ensuring the accuracy and reproducibility of these critical quality control assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactose octaacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.